molecular formula C26H34FN5O2 B2863360 N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921901-75-9

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Numéro de catalogue: B2863360
Numéro CAS: 921901-75-9
Poids moléculaire: 467.589
Clé InChI: MVFJAKPPOCPFDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features an ethanediamide (oxalamide) backbone bridging two pharmacologically relevant moieties:

  • Aryl group: A 3-fluoro-4-methylphenyl substituent, which combines lipophilic (methyl) and electron-withdrawing (fluoro) properties.
  • Ethyl-branched heterocycles: A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group (a partially saturated quinoline derivative) and a 4-methylpiperazin-1-yl group. The tetrahydroquinoline core may enhance aromatic interactions, while the methyl-piperazine moiety contributes to solubility and metabolic stability.

Propriétés

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FN5O2/c1-18-6-8-21(16-22(18)27)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJAKPPOCPFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluoro-substituted aromatic ring ,
  • A tetrahydroquinoline moiety , and
  • A piperazine group .

This structural diversity may contribute to its biological activity by facilitating interactions with various biological targets.

Pharmacological Profile

Research indicates that the compound exhibits significant pharmacological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of tetrahydroquinoline possess anticancer properties. The compound's structural components may enhance its ability to inhibit tumor growth by targeting specific cancer cell lines .
  • Cholinesterase Inhibition :
    • Similar compounds have shown inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .
  • Dopamine Receptor Modulation :
    • The presence of piperazine and tetrahydroquinoline suggests possible interactions with dopamine receptors. Compounds with similar structures have been reported to selectively bind to dopamine D4 receptors, influencing cognition and mood .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and tetrahydroquinoline moieties significantly impact the biological activity of the compound. For instance:

Structural FeatureModificationBiological Activity Impact
Fluorine SubstitutionIncreased lipophilicityEnhanced receptor binding affinity
TetrahydroquinolineVariations in alkyl groupsAltered potency against cancer cell lines
Piperazine RingSubstituent changesModulation of cholinesterase inhibition

These findings underline the importance of specific functional groups in determining the overall efficacy of the compound.

Study 1: Anticancer Efficacy

In a study evaluating various tetrahydroquinoline derivatives, it was found that compounds similar to N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibited cytostatic effects against pancreatic cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics .

Study 2: Neuroprotective Effects

Another investigation focused on cholinesterase inhibition revealed that derivatives containing the tetrahydroquinoline structure exhibited selective inhibition of butyrylcholinesterase (BChE), with an IC50 value significantly lower than that of conventional inhibitors like physostigmine . This positions the compound as a potential candidate for further development in Alzheimer’s disease treatment.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Structural Differences vs. Target Compound Hypothesized Functional Implications
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-piperidinyl)ethyl]ethanediamide 4-Fluorophenyl, piperidine - Phenyl group : 4-fluoro vs. 3-fluoro-4-methyl.
- Heterocycle : Piperidine (no methyl group) vs. 4-methylpiperazine.
- Reduced lipophilicity (no methyl).
- Lower basicity (piperidine vs. methylpiperazine).
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole, 4-fluorophenyl, 4-methoxyphenyl - Core heterocycle : Thiazolo-triazole vs. tetrahydroquinoline.
- Substituents : 4-methoxy vs. 3-fluoro-4-methyl.
- Thiazolo-triazole may enhance H-bonding.
- Methoxy group increases solubility but reduces metabolic stability.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methoxyphenyl, 4-methylbenzoyl-piperazine - Phenyl group : 4-methoxy vs. 3-fluoro-4-methyl.
- Heterocycle : Benzoyl-piperazine vs. methylpiperazine.
- Benzoyl group may hinder membrane permeability.
- Methoxy enhances electron-donating effects.
N'-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide Butanediamide linker, 1,3-dimethylpyrazole, 4-methoxyphenyl - Linker : Butanediamide (4-carbon) vs. ethanediamide (2-carbon).
- Heterocycle : Pyrazole vs. tetrahydroquinoline.
- Longer linker increases flexibility.
- Pyrazole may improve metabolic resistance.

Key Observations

4-Methoxyphenyl (–3, 8) introduces solubility but may increase susceptibility to oxidative metabolism via O-demethylation .

Heterocyclic Moieties: Tetrahydroquinoline (target and ) vs. thiazolo-triazole (): The former may engage in π-π stacking with aromatic residues in enzyme pockets, while the latter’s fused heterocycle could disrupt protein-protein interactions . 4-Methylpiperazine (target) vs. piperidine () or benzoyl-piperazine (): Methylpiperazine enhances solubility and metabolic stability compared to unsubstituted piperidine, while benzoyl groups may introduce steric hindrance .

Butanediamide () offers greater flexibility, which may improve off-target interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.